Product packaging for butan-2-yl pentanoate(Cat. No.:CAS No. 23361-74-2)

butan-2-yl pentanoate

Cat. No.: B13785847
CAS No.: 23361-74-2
M. Wt: 158.24 g/mol
InChI Key: WKIZFWVLAYCRDF-UHFFFAOYSA-N
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Description

Butan-2-yl pentanoate, with the molecular formula C9H18O2, is an ester compound of interest in research and development, particularly in the flavor and fragrance industries . This ester shares its molecular formula with its structural isomer, pentyl butanoate, which is known to have a calculated log P value of 2.941 , indicating significant hydrophobicity, and a molecular weight of 158.24 g/mol . The compound is supplied as a high-purity material for research applications. Its structure makes it a candidate for studies in organic synthesis, where it can serve as a product of esterification reactions, and in analytical chemistry for method development. In applied research, this compound and similar esters are valuable for creating and studying complex aroma profiles. Researchers utilize it to investigate the relationship between ester structure and olfactory properties, aiding in the development of new flavor and fragrance formulations . This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. Not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B13785847 butan-2-yl pentanoate CAS No. 23361-74-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23361-74-2

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

butan-2-yl pentanoate

InChI

InChI=1S/C9H18O2/c1-4-6-7-9(10)11-8(3)5-2/h8H,4-7H2,1-3H3

InChI Key

WKIZFWVLAYCRDF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC(C)CC

Origin of Product

United States

Synthetic Methodologies for Butan 2 Yl Pentanoate

Conventional Esterification Protocols for Butan-2-yl Pentanoate Synthesis

Conventional methods for synthesizing this compound primarily involve the direct esterification of pentanoic acid with butan-2-ol. These reactions are typically equilibrium-driven and require interventions to shift the equilibrium towards the product side for higher yields.

Acid-Catalyzed Approaches

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, is a cornerstone of traditional ester synthesis. This method involves the reaction of a carboxylic acid (pentanoic acid) with an alcohol (butan-2-ol) in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Commonly used acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid. researchgate.net The reaction is reversible, and the removal of water, a byproduct, is crucial to drive the reaction towards the formation of the ester. This is often achieved through azeotropic distillation using a Dean-Stark apparatus.

The general mechanism for the acid-catalyzed synthesis of this compound is as follows:

Protonation of the carbonyl group of pentanoic acid by the acid catalyst.

Nucleophilic attack of the hydroxyl group of butan-2-ol on the protonated carbonyl carbon.

Proton transfer from the attacking hydroxyl group to one of the original hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the ester to yield this compound and regenerate the acid catalyst.

While effective, this method can suffer from drawbacks such as the potential for side reactions, including dehydration of the secondary alcohol (butan-2-ol) and the corrosive nature of the strong acid catalysts, which can necessitate neutralization and purification steps. researchgate.net

Dehydrating Agent-Mediated Synthesis

To circumvent the equilibrium limitations of acid-catalyzed esterification, dehydrating agents can be employed to remove water as it is formed, thus driving the reaction to completion. These agents chemically bind with water, effectively sequestering it from the reaction mixture.

Biocatalytic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative to conventional chemical synthesis for the production of esters like this compound. This approach utilizes enzymes, most commonly lipases, to catalyze the esterification reaction under mild and environmentally friendly conditions.

Lipase-Catalyzed Esterification for this compound Production

Lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3) are enzymes that naturally catalyze the hydrolysis of fats and oils. However, in non-aqueous or low-water environments, their catalytic activity can be reversed to favor synthesis, specifically esterification and transesterification reactions. mdpi.com This catalytic promiscuity is harnessed for the production of a wide array of esters, including flavor and fragrance compounds like this compound.

The use of lipases offers several advantages over chemical catalysts:

High Selectivity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, which is particularly important when dealing with chiral molecules. nih.gov

Mild Reaction Conditions: Enzymatic reactions are typically conducted at moderate temperatures and pressures, reducing energy consumption and minimizing side reactions. researchgate.net

Environmental Friendliness: As biocatalysts, lipases are biodegradable and operate under greener reaction conditions, often in solvent-free systems or with environmentally benign solvents. nih.gov

Product Quality: Products synthesized enzymatically are often perceived as "natural," which can be a significant advantage in the food and fragrance industries. researchgate.net

Various lipases from different microbial sources, such as Candida antarctica, Candida rugosa, Rhizomucor miehei, and Aspergillus niger, have been successfully employed for the synthesis of flavor esters. researchgate.netnih.gov The choice of lipase (B570770) can significantly influence the reaction rate and yield.

Enzymatic Pathways and Optimization

The enzymatic synthesis of this compound involves the direct esterification of pentanoic acid and butan-2-ol catalyzed by a lipase. The reaction mechanism generally follows a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the acyl donor (pentanoic acid) to form an acyl-enzyme intermediate, releasing a water molecule. Subsequently, the alcohol (butan-2-ol) attacks the acyl-enzyme complex, leading to the formation of the ester and regeneration of the free enzyme.

To maximize the yield and efficiency of the biocatalytic process, several parameters need to be optimized. These include:

ParameterEffect on SynthesisTypical Optimized Values/Ranges
Enzyme Source Different lipases exhibit varying activities and stabilities.Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, is frequently reported for high efficiency. nih.gov
Reaction Medium The solvent can affect enzyme activity and substrate solubility.Solvent-free systems or organic solvents like hexane (B92381) and isooctane (B107328) are commonly used. researchgate.net
Temperature Affects reaction rate and enzyme stability.Optimal temperatures typically range from 30°C to 60°C. researchgate.netnih.gov
Substrate Molar Ratio The ratio of alcohol to acid can influence the equilibrium position.An excess of one substrate is often used to drive the reaction forward.
Enzyme Loading The amount of enzyme affects the reaction rate.Typically optimized to balance reaction time and cost.
Water Activity Crucial for maintaining enzyme activity in non-aqueous media.Low water activity is essential to favor synthesis over hydrolysis. mdpi.com

Table 1: Key Parameters for Optimization of Lipase-Catalyzed this compound Synthesis

Research has shown that immobilization of lipases on solid supports can significantly enhance their stability and reusability, making the process more economically viable. researchgate.net Statistical methods like Response Surface Methodology (RSM) are often employed to systematically optimize the various reaction parameters to achieve the highest possible ester yields. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including this compound, to minimize environmental impact and enhance sustainability. These approaches focus on the use of renewable resources, the reduction of waste, and the use of less hazardous substances.

The biocatalytic synthesis described in section 2.2 is a prime example of a green chemistry approach. By utilizing enzymes, it reduces the reliance on harsh chemical catalysts and operates under more benign conditions. researchgate.net

Further green chemistry strategies in this context include:

Use of Renewable Feedstocks: While pentanoic acid and butan-2-ol can be derived from petrochemical sources, there is growing interest in producing them from biomass.

Solvent Selection: The use of supercritical fluids (like CO₂) or ionic liquids as alternative reaction media is being explored to replace volatile organic compounds (VOCs).

Process Intensification: Techniques like microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov Microwave irradiation can accelerate the esterification reaction, leading to higher yields in shorter periods compared to conventional heating. researchgate.net

Catalyst Reusability: The use of immobilized enzymes or solid acid catalysts facilitates easy separation and reuse, reducing waste and improving process economics. researchgate.net

By embracing these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Solvent-Free Reactions

The development of solvent-free reaction conditions is a key goal in green chemistry to minimize the environmental impact associated with volatile organic compounds. For the synthesis of esters like this compound, enzymatic catalysis represents a highly effective solvent-free approach.

Biocatalytic synthesis using enzymes, particularly lipases, can be conducted without the need for organic solvents. researchgate.net Immobilized lipases, such as those derived from Candida antarctica (e.g., Novozym 435), are widely used for ester synthesis. These reactions are known for their high selectivity and ability to proceed under mild temperature conditions, which prevents side reactions and reduces energy consumption. researchgate.net The esterification of pentanoic acid with butan-2-ol using an immobilized lipase is a direct, solvent-free route to the desired product. This enzymatic method aligns with green chemistry principles by offering a more environmentally friendly alternative to traditional chemical synthesis. researchgate.net

Utilization of Renewable Feedstocks

The production of this compound can be rendered more sustainable by utilizing precursors derived from renewable biomass. Both constituent parts of the ester—the butan-2-ol moiety and the pentanoate moiety—can be sourced from biological feedstocks.

Pentanoic Acid from Lignocellulose: The pentanoate (valerate) portion can be derived from levulinic acid (LA), a key platform chemical obtainable from the acid-catalyzed treatment of lignocellulosic biomass such as agricultural waste or wood. mdpi.comuu.nl The catalytic hydrodeoxygenation of levulinic acid can lead to the formation of γ-valerolactone (GVL), which can be further converted to pentanoic acid or its esters. uu.nl Research has demonstrated the conversion of LA into pentanoic acid esters (PE) using various catalysts. uu.nl

Butan-2-ol from Biomass Fermentation: The alcohol precursor, butan-2-ol, can be produced from renewable sources through fermentation processes. Biomass carbohydrates can be fermented to produce 2,3-butanediol (B46004) (2,3-BD) with high yield and productivity. researchgate.net This 2,3-BD can then be converted to butan-2-ol through established chemical pathways, such as dehydration to methyl ethyl ketone (MEK) followed by hydrogenation. researchgate.net

This integrated biorefinery approach, where both the acid and alcohol components are generated from non-food biomass, provides a sustainable pathway for the production of this compound. uu.nlgoogle.com

Atom Economy Considerations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.org The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as by-products.

The direct Fischer esterification of pentanoic acid with butan-2-ol to form this compound is an inherently atom-economical reaction.

Reaction: C₅H₁₀O₂ (Pentanoic Acid) + C₄H₁₀O (Butan-2-ol) → C₉H₁₈O₂ (this compound) + H₂O (Water)

The only by-product in this transformation is water, a benign and low-molecular-weight molecule. The theoretical atom economy can be calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundFormulaMolecular Weight ( g/mol )
This compoundC₉H₁₈O₂158.24
Pentanoic acidC₅H₁₀O₂102.13
Butan-2-olC₄H₁₀O74.12

Calculation: Atom Economy = (158.24 / (102.13 + 74.12)) x 100 = (158.24 / 176.25) x 100 ≈ 89.78%

Process Optimization for this compound Production

Optimizing the production process for this compound involves a detailed understanding of its reaction kinetics, careful selection of catalysts, and intelligent reactor design to maximize yield, efficiency, and economic viability.

Reaction Kinetics and Equilibrium Studies

The synthesis of this compound via Fischer esterification is a reversible and equilibrium-limited reaction. researchgate.netscielo.br The rate of reaction and the final conversion are dictated by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.

Kinetic models developed for similar esterification reactions, such as the formation of methyl acetate, show that the forward reaction rate is often slow. researchgate.net The accumulation of the water by-product in the reaction mixture allows the reverse reaction (hydrolysis of the ester) to occur, which prevents the reaction from reaching full completion and establishes a chemical equilibrium. scielo.br

To achieve high conversion rates (e.g., >99%), the equilibrium must be shifted towards the products. mdpi.com A critical strategy for achieving this is the continuous removal of water from the reaction system as it is formed. scielo.br Studies on other esterification processes have shown that increasing the reaction temperature generally increases the reaction rate, but it can also affect the equilibrium position. Therefore, an optimal temperature must be determined that balances reaction speed with favorable thermodynamics.

Table 1: Factors Influencing Esterification Reaction Kinetics

Parameter Effect on Reaction Rate Effect on Equilibrium Optimization Consideration
Temperature Increases rate up to an optimal point scielo.br Can be exothermic or endothermic; affects Keq Balance kinetics vs. equilibrium and potential side reactions.
Catalyst Conc. Increases rate researchgate.net No effect on equilibrium position Minimize amount to reduce cost and downstream processing.
Reactant Ratio Using one reactant in excess can increase rate Shifts equilibrium towards products (Le Châtelier's) Balance increased conversion with cost and recovery of excess reactant.

| Water Removal | No direct effect on forward rate | Shifts equilibrium towards products scielo.br | Essential for achieving high conversion; requires specific reactor design. |

Catalyst Selection and Activity for this compound Formation

The choice of catalyst is crucial for an efficient esterification process. Catalysts increase the reaction rate, allowing the system to reach equilibrium faster and at lower temperatures. Several classes of catalysts can be employed for the synthesis of this compound.

Homogeneous Acid Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional, effective catalysts for esterification. mdpi.com However, their use is associated with significant drawbacks, including reactor corrosion, difficulty in separation from the product mixture, and the need for neutralization steps that generate waste.

Heterogeneous Solid Acid Catalysts: To overcome the issues with homogeneous catalysts, solid acid catalysts such as zeolites, ion-exchange resins, and metal oxides are increasingly used. These catalysts are easily separated from the reaction mixture by filtration, are often less corrosive, and can be regenerated and reused, making the process more sustainable. For instance, zeolites have been effectively used in the conversion of levulinic acid to its esters. uu.nl

Biocatalysts (Enzymes): As mentioned in section 2.3.1, immobilized lipases are highly active and selective catalysts for ester synthesis. researchgate.net They operate under mild conditions (low temperature and neutral pH), which minimizes energy consumption and the formation of by-products. Their high specificity can be particularly advantageous. The main considerations are the higher cost and potential for deactivation compared to traditional chemical catalysts.

Table 2: Comparison of Catalyst Types for this compound Synthesis

Catalyst Type Examples Advantages Disadvantages
Homogeneous Acid H₂SO₄, HCl mdpi.com High activity, low cost Corrosive, difficult to separate, waste generation
Heterogeneous Solid Acid Zeolites uu.nl, Ion-exchange resins Easy separation, reusable, less corrosive Lower activity than homogeneous, potential for pore diffusion limits

| Biocatalysts | Immobilized Lipases (e.g., Novozym 435) researchgate.net | High selectivity, mild conditions, solvent-free, green | Higher cost, potential for deactivation, slower reaction rates |

Reactor Design and Process Scale-up

The design of the reactor is intrinsically linked to the kinetics of the reaction and the chosen catalyst. For an equilibrium-limited reaction like the synthesis of this compound, the reactor must be designed to facilitate high conversion.

Batch Reactors (BR): For small-scale production and initial research, stirred-tank batch reactors are commonly used. researchgate.net However, achieving high conversion can be challenging without an integrated mechanism for water removal.

Continuous Reactors: For large-scale industrial production, continuous reactors offer advantages in terms of process control, consistency, and intensification. researchgate.net

Advanced Reactor Configurations: To overcome equilibrium limitations, specialized reactor designs are employed.

Reactive Distillation: This design combines reaction and distillation in a single unit. The ester is formed in a column where the more volatile by-product (water) is continuously removed from the top, driving the reaction to completion.

Bubble Column Reactors: In this setup, one of the reactants (e.g., the alcohol) can be bubbled in a vapor state through the liquid acid. scielo.br This design can effectively strip the water by-product from the liquid phase, pushing the equilibrium forward. scielo.br

Multi-plate Column Reactors: These reactors can be designed with multiple stages (plates), each containing a catalyst. google.com A countercurrent flow of liquid carboxylic acid and alcohol vapor allows for efficient reaction and separation, inhibiting the reverse hydrolysis reaction. google.com

The choice of reactor for scaling up production will depend on the chosen catalyst, desired production capacity, and economic factors, with a strong emphasis on designs that efficiently manage the removal of water to maximize product yield. mdpi.com

Chemoenzymatic and Hybrid Synthetic Strategies for this compound

The synthesis of esters such as this compound is increasingly employing chemoenzymatic and hybrid strategies to enhance efficiency, selectivity, and sustainability compared to purely chemical methods. These approaches leverage the specificity of enzymes, particularly lipases, often in combination with traditional chemical reactions, to produce high-purity esters under mild conditions.

Chemoenzymatic synthesis primarily involves the use of enzymes to catalyze key reaction steps. For this compound, this is typically achieved through lipase-catalyzed esterification. Lipases (EC 3.1.1.3) are hydrolases that, in environments with low water content, can effectively catalyze the reverse reaction of hydrolysis—the formation of ester bonds. researchgate.netsemanticscholar.org The direct esterification reaction involves the condensation of pentanoic acid with butan-2-ol.

The reaction is both slow and reversible, and in traditional chemical synthesis, it often requires high temperatures and a strong acid catalyst like concentrated sulfuric acid. chemguide.co.ukgauthmath.com Enzymatic catalysis, however, allows the reaction to proceed under much milder conditions, which is advantageous for producing flavor and fragrance compounds that can be sensitive to heat. google.com

The core of the chemoenzymatic strategy is the selection of an appropriate biocatalyst and the optimization of reaction parameters to maximize yield and reaction rate. Lipases are the most frequently used biocatalysts for this purpose. researchgate.netresearchgate.net Several microbial lipases have demonstrated high efficacy in synthesizing short-chain esters. While specific studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the principles are well-established from research on analogous flavor esters. The choice of lipase is critical, as different enzymes exhibit varying levels of activity and stability.

Table 1: Representative Lipases Used in Flavor Ester Synthesis

Lipase Source Common Form Typical Substrates
Candida antarctica (Lipase B) Immobilized (e.g., Novozym 435) Wide range of acids and alcohols
Thermomyces lanuginosus Immobilized (e.g., Lipozyme TL IM) Medium to long-chain fatty acids
Rhizomucor miehei Immobilized (e.g., Lipozyme RM IM) Various fatty acids and alcohols

Research has shown that optimizing various process parameters is crucial for achieving high conversion rates. Methodologies such as Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables. nih.govmdpi.com Key parameters that are typically optimized include reaction temperature, enzyme loading, substrate molar ratio, and reaction time.

Table 2: Typical Optimized Parameters for Lipase-Catalyzed Flavor Ester Synthesis

Parameter Typical Optimized Range Rationale
Temperature 40 - 65 °C Balances reaction rate with enzyme thermal stability. Higher temperatures can increase reaction kinetics but may lead to enzyme denaturation. mdpi.commdpi.com
Enzyme Loading 1% - 5% (w/w of substrates) Higher catalyst concentration increases the reaction rate, but excessive amounts can lead to mass transfer limitations and increased cost.
Substrate Molar Ratio (Alcohol:Acid) 1:1 to 3:1 An excess of one substrate (often the alcohol) can shift the reaction equilibrium towards the product side, increasing the yield. mdpi.com
Reaction Time 8 - 72 hours Sufficient time is needed to reach equilibrium or maximum conversion. The exact time depends on other reaction conditions. mdpi.com
Agitation Speed 150 - 250 rpm Ensures proper mixing of substrates and enzyme, minimizing mass transfer limitations.

| Reaction Medium | Solvent-free or non-polar organic solvent (e.g., heptane) | Minimizing water activity shifts the equilibrium toward ester synthesis. Solvent-free systems are preferred for green chemistry principles. researchgate.net |

Hybrid synthetic strategies combine enzymatic steps with chemical transformations. A significant application for this compound synthesis relates to its chirality. Butan-2-ol is a chiral secondary alcohol, meaning it exists as two different stereoisomers, (R)-butan-2-ol and (S)-butan-2-ol. A purely chemical synthesis using racemic butan-2-ol will result in a racemic mixture of (R)-butan-2-yl pentanoate and (S)-butan-2-yl pentanoate.

A chemoenzymatic approach can be used to produce a single, optically pure enantiomer. This is highly valuable as the sensory properties of chiral flavor compounds often depend on their stereochemistry. Such a strategy could involve:

Enzymatic Kinetic Resolution (KR): The racemic butan-2-ol is reacted with an acyl donor in the presence of a stereoselective lipase. The lipase will selectively acylate one of the enantiomers (e.g., the R-enantiomer) much faster than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. researchgate.net

Separation: The resulting acylated alcohol and the unreacted alcohol are separated.

Esterification: The enantiomerically pure butan-2-ol is then used as the substrate in a subsequent esterification step (either chemical or enzymatic) with pentanoic acid to yield the desired enantiopure this compound.

This combination of enzymatic resolution and esterification is a powerful hybrid strategy that yields a high-value, stereochemically pure product that would be difficult to obtain through other means. researchgate.net

Advanced Analytical Characterization of Butan 2 Yl Pentanoate

Chromatographic Methodologies

Chromatography is a cornerstone for the separation and analysis of volatile and semi-volatile organic compounds like butan-2-yl pentanoate. It allows for the separation of the target analyte from impurities, isomers, and reaction byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of thermally stable and volatile compounds such as this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. A carrier gas, usually helium, transports the vaporized sample through a capillary column. The column's stationary phase, often a low-polarity material like 5% diphenyl / 95% dimethyl polysiloxane, separates compounds based on their boiling points and affinities for the phase. ekb.eg As this compound and any impurities elute from the column at different times (retention times), they enter the mass spectrometer.

Inside the mass spectrometer, molecules are typically ionized using electron impact (EI), which bombards them with high-energy electrons (70 eV). ekb.eg This process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is used to unequivocally identify this compound and to identify the structure of any co-eluting impurities. Purity is assessed by comparing the peak area of the main compound to the total area of all detected peaks.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column Type Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) with a non-polar stationary phase (e.g., Rtx-5MS)Provides high-resolution separation of volatile esters and related impurities.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)Transports the analyte through the column.
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Oven Program Initial temp 50°C, ramp at 10°C/min to 250°C, hold for 5 minSeparates compounds based on boiling point differences.
MS Ion Source Electron Impact (EI) at 70 eVFragments the molecule in a reproducible way for identification.
MS Detector Quadrupole Mass AnalyzerScans a mass range (e.g., m/z 40-400) to detect the parent ion and fragments.

While GC-MS is highly effective, High-Performance Liquid Chromatography (HPLC) serves as a valuable alternative, especially for quantifying the analyte without the need for vaporization. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar compounds like esters. glsciencesinc.comglsciencesinc.com In this technique, this compound is separated on a column packed with a non-polar stationary phase. sielc.com The most widely used stationary phase is silica (B1680970) that has been surface-modified with C18 (octadecyl) alkyl chains. glsciencesinc.comzodiaclifesciences.com

A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compounds from the column. This compound, being relatively non-polar, is retained on the hydrophobic C18 stationary phase. Its retention time can be adjusted by changing the ratio of the organic solvent to water in the mobile phase; increasing the organic solvent content decreases the retention time. Quantification is achieved by integrating the peak area from a detector (commonly a UV detector, if the analyte has a chromophore, or a universal detector like a refractive index or evaporative light scattering detector) and comparing it to a calibration curve generated from standards of known concentration.

Modern HPLC offers a variety of column chemistries beyond the standard C18, allowing for the optimization of selectivity to resolve complex mixtures. chromatographytoday.com The choice of stationary phase is a powerful tool to achieve a desired separation. glsciencesinc.comchromatographytoday.com

For this compound analysis, alternative column chemistries could include:

C8 (Octyl) Columns : These columns are less hydrophobic than C18 columns and provide shorter retention times for non-polar compounds, which can be advantageous for rapid analysis. zodiaclifesciences.com

Phenyl Columns : These columns contain phenyl groups bonded to the silica support. They can provide unique selectivity for compounds containing aromatic rings through π-π interactions, though they also separate based on hydrophobicity. zodiaclifesciences.com

Pentafluorophenyl (PFP) Columns : PFP columns offer a different selectivity profile due to multiple interaction mechanisms, including hydrophobic, aromatic, and dipole-dipole interactions. They can be particularly useful for separating isomers.

Superficially Porous Particle (SPP) Columns : Also known as solid-core columns, these particles consist of a solid, impermeable core with a porous outer layer. glsciencesinc.com This morphology reduces diffusion paths, resulting in higher efficiency separations and sharper peaks without the high backpressures associated with very small, fully porous particles. halocolumns.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

Spectroscopic Investigations

Spectroscopy is indispensable for the structural elucidation of molecules. It relies on the interaction of electromagnetic radiation with the compound to provide detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the connectivity of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

For this compound (C₉H₁₈O₂), the NMR spectrum reveals distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the nucleus. The splitting pattern (multiplicity) in ¹H NMR arises from spin-spin coupling between neighboring protons and provides information about adjacent atoms.

The expected ¹H and ¹³C NMR chemical shifts for this compound are detailed below, based on established values for ester and alkyl functionalities.

Table 2: Predicted ¹H NMR Spectral Data for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
aCH₃-CH₂- (pentanoate)~0.9Triplet (t)
b-CH₂-CH₂-CO-~1.3Sextet
c-CH₂-CO-O-~2.2Triplet (t)
dO-CH(CH₃)-~4.8Sextet
e-CH(CH₃)-CH₂-~1.2Doublet (d)
f-CH₂-CH₃ (butan-2-yl)~1.5Quintet
g-CH₂-CH₃ (butan-2-yl)~0.9Triplet (t)

Table 3: Predicted ¹³C NMR Spectral Data for this compound

AssignmentStructure FragmentPredicted Chemical Shift (δ, ppm)
1C =O~173
2O-C H-~72
3-C H₂-CO-~34
4-C H₂-CH₃ (butan-2-yl)~29
5-C H₂-CH₂-CO-~27
6-CH(C H₃)-~20
7C H₃-CH₂- (pentanoate)~14
8-CH₂-C H₃ (butan-2-yl)~10

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The FT-IR spectrum of this compound is dominated by absorptions characteristic of an aliphatic ester. The most prominent and diagnostic peak is the strong carbonyl (C=O) stretching vibration. The exact position of this band for saturated aliphatic esters typically falls within the 1750-1735 cm⁻¹ range. orgchemboulder.comvscht.czspectroscopyonline.com Additionally, two distinct C-O stretching vibrations are expected in the fingerprint region, which are also characteristic of the ester group. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

Vibrational Mode Wavenumber (cm⁻¹) Intensity
C-H (sp³) stretch 2850-2960 Strong
C=O (ester) stretch 1735-1750 Very Strong
C-O (acyl-oxygen) stretch 1160-1210 Strong

The region from 2850-2960 cm⁻¹ contains strong, sharp peaks corresponding to the C-H stretching vibrations of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the pentanoate and butan-2-yl chains. libretexts.org

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions by monitoring changes in the IR spectrum as a function of time. unipr.it This method can achieve resolutions from milliseconds down to nanoseconds or even picoseconds, allowing for the detection of short-lived reaction intermediates. spectroscopyonline.com

In the context of this compound, TRIR could be employed to study its formation via Fischer esterification or its cleavage through hydrolysis. For example, in a hydrolysis reaction, the disappearance of the characteristic ester carbonyl band (~1740 cm⁻¹) could be monitored over time, along with the simultaneous appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and the carbonyl stretch (~1710 cm⁻¹) of the resulting pentanoic acid. pearson.comresearchgate.net By tracking the concentration changes of reactant and product species, detailed kinetic information and insights into the reaction mechanism can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of volatile organic compounds such as this compound. By providing the exact mass of the molecular ion and its fragments with high precision (typically to four or more decimal places), HRMS allows for the determination of the elemental composition of each ion. This level of accuracy is crucial for distinguishing between isomers and for confirming the identity of a compound in complex matrices.

The molecular formula of this compound is C9H18O2, which corresponds to a monoisotopic mass of 158.1307 daltons. nih.gov In a typical HRMS analysis using a technique like electron ionization (EI), the this compound molecule will first lose an electron to form the molecular ion, [C9H18O2]+•. While the molecular ion peak may be observed, it is often of low abundance for esters. The subsequent fragmentation of this molecular ion provides a characteristic pattern that is instrumental for its identification.

Detailed research into the fragmentation of esters indicates several common pathways, including α-cleavage and McLafferty rearrangements. For this compound, the fragmentation is expected to be influenced by the structure of both the pentanoate and the butan-2-yl moieties. The analysis of its isomer, butyl pentanoate, shows a base peak at an m/z of 85, which corresponds to the acylium ion [C4H9CO]+. nih.gov A similar fragmentation is anticipated for this compound.

Due to the limited availability of specific experimental high-resolution mass spectrometry data for this compound in public databases, the following table of predicted major fragment ions is based on established fragmentation mechanisms for esters and data from isomeric compounds. The theoretical accurate masses are calculated based on the elemental compositions of the expected fragments.

Observed m/z (Predicted)Elemental CompositionCalculated Accurate Mass (Da)Relative Abundance (%)Proposed Fragment Structure/Origin
158.1307C9H18O2158.13075Molecular Ion [M]+•
115.0759C6H11O2115.075915Loss of C3H7• from the pentanoate chain
103.0759C5H11O2103.075940Loss of C4H7• from the butan-2-yl group
85.0653C5H9O85.0653100Acylium ion [CH3(CH2)3CO]+ (Base Peak)
57.0704C4H957.070460Butan-2-yl cation [CH3CH2CH(CH3)]+
56.0626C4H856.062630Loss of water from the butan-2-yl fragment
43.0548C3H743.054850Propyl fragment from the pentanoate chain
41.0391C3H541.039145Allyl cation, loss of H2 from propyl fragment

The predicted fragmentation pattern highlights the formation of the highly stable acylium ion at m/z 85.0653 as the base peak. The presence of significant peaks corresponding to the butan-2-yl cation (m/z 57.0704) and fragments from the pentanoate chain provides strong evidence for the structure of the ester. The accurate mass measurements for each of these fragments would allow for the confident assignment of their elemental compositions, thereby confirming the identity of this compound.

Chemical Reactivity and Reaction Mechanisms Involving Butan 2 Yl Pentanoate

Hydrolysis Pathways of Butan-2-yl Pentanoate

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. chemguide.co.uk For an ester like this compound, this involves splitting the ester back into its constituent carboxylic acid and alcohol. ucoz.com This process can be catalyzed by either an acid or a base. chemguide.co.uk

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is a reversible equilibrium process. chemguide.co.ukchemistrysteps.com The reaction is typically carried out by heating the ester with a dilute aqueous acid, such as sulfuric acid or hydrochloric acid. chemguide.co.uk The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then eliminates butan-2-ol to yield the protonated carboxylic acid. A final deprotonation step regenerates the acid catalyst and forms pentanoic acid. youtube.com Because the reaction is reversible, an excess of water is used to drive the equilibrium towards the products. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as sodium hydroxide (NaOH), the hydrolysis of this compound is an irreversible reaction. masterorganicchemistry.com This process is commonly known as saponification. masterorganicchemistry.com The reaction mechanism involves the direct nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com This forms a tetrahedral intermediate from which the butan-2-oxide anion is expelled as a leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed pentanoic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, forming sodium pentanoate (a carboxylate salt) and butan-2-ol. chemistrysteps.commasterorganicchemistry.com

PathwayCatalystKey Mechanism StepProductsReversibility
Acid-Catalyzed HydrolysisStrong Acid (e.g., H₂SO₄, HCl)Protonation of carbonyl oxygen followed by nucleophilic attack of water. youtube.comPentanoic Acid & Butan-2-olReversible chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH, KOH)Nucleophilic attack of hydroxide ion on the carbonyl carbon. masterorganicchemistry.comCarboxylate Salt (e.g., Sodium Pentanoate) & Butan-2-olIrreversible masterorganicchemistry.com

Transesterification Reactions

Transesterification is the process of exchanging the organic R″ group of an ester with the organic R′ group of an alcohol. This reaction is often catalyzed by either an acid or a base. For this compound, transesterification with an alcohol like methanol, in the presence of an acid catalyst, would yield methyl pentanoate and butan-2-ol.

Studies on the closely related compound, sec-butyl acetate (SBAC), demonstrate this process. The transesterification of SBAC with methanol has been effectively catalyzed by acidic imidazolium ionic liquids. researchgate.net In these studies, high conversions of the starting ester were achieved, with one particular catalyst yielding a 97.72% conversion in a batch reactive distillation column. researchgate.netdaneshyari.com This indicates that this compound would likely undergo a similar efficient conversion under analogous conditions, such as reacting with a different alcohol in the presence of a suitable catalyst to form a new ester and butan-2-ol.

Reactant EsterReactant AlcoholCatalyst TypeProductsReported Conversion
sec-Butyl Acetate (analogous)MethanolAcidic Imidazolium Ionic Liquids researchgate.netMethyl Acetate & sec-ButanolUp to 97.72% researchgate.netdaneshyari.com
This compound (predicted)MethanolAcid or Base CatalystMethyl Pentanoate & Butan-2-olHigh (by analogy)

Catalytic Conversions and Derivatizations of this compound

The ester functional group in this compound is the primary site of its chemical reactivity, allowing for a range of catalytic transformations. These reactions are fundamental in both industrial applications and academic research, providing routes to valuable chemicals such as alcohols, carboxylic acids, and other esters.

Hydrolysis: Cleavage by Water

Hydrolysis of this compound involves the cleavage of the ester bond by water, a reaction that can be catalyzed by both acids and bases. wikipedia.orglibretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and an excess of water, this compound undergoes hydrolysis to yield pentanoic acid and butan-2-ol. youtube.com This reaction is reversible, and the equilibrium can be shifted towards the products by using a large excess of water. wikipedia.org The mechanism is the reverse of Fischer esterification. youtube.com

Base-Catalyzed Hydrolysis (Saponification): When treated with a stoichiometric amount of a strong base, like sodium hydroxide (NaOH), this compound is irreversibly hydrolyzed to form sodium pentanoate and butan-2-ol. wikipedia.org This process, known as saponification, proceeds to completion. wikipedia.org The reaction is initiated by the nucleophilic attack of the hydroxide ion on the carbonyl carbon of the ester.

Enzymatic Hydrolysis: Lipases are effective biocatalysts for the hydrolysis of esters under mild conditions. While specific studies on this compound are limited, research on similar esters demonstrates the utility of enzymes like Candida antarctica lipase (B570770) B (Novozym 435). researchgate.netnih.gov The enzymatic hydrolysis of esters is a highly selective process, often proceeding with high efficiency.

Hydrogenation: Reduction to Alcohols

Catalytic hydrogenation of this compound results in its reduction to pentan-1-ol and butan-2-ol. This reaction typically requires high pressure and temperature, along with a suitable catalyst.

Commonly used catalysts for ester hydrogenation include copper chromium oxide and various ruthenium complexes. organicreactions.orgresearchgate.netrsc.org The process involves the hydrogenolysis of the ester bond. While specific data for this compound is scarce, studies on other esters provide insight into the reaction conditions. For instance, the hydrogenation of esters to alcohols can be achieved at temperatures ranging from 150 to 250 °C and pressures from 100 to 300 atm using a copper chromite catalyst.

Catalyst System Substrate Temperature (°C) Pressure (atm) Products Yield (%) Reference
Copper Chromium OxideGeneral Esters150-250100-300Primary AlcoholsHigh researchgate.net
Ruthenium ComplexesGeneral Esters90-15050-100Primary AlcoholsHigh rsc.org

Transesterification: Exchanging the Alcohol Group

Transesterification is a process where the butan-2-oxy group in this compound is exchanged with another alcohol group. This reaction can be catalyzed by acids, bases, or enzymes. nih.gov

Acid and Base Catalysis: Similar to hydrolysis, transesterification can be promoted by mineral acids or strong bases. The reaction is an equilibrium process, and the use of a large excess of the reactant alcohol can drive the reaction to completion.

Enzymatic Transesterification: Lipases, particularly immobilized ones like Novozym 435, are widely used for the synthesis of flavor esters through transesterification. nih.govscispace.comresearchgate.net For example, the transesterification of ethyl pentanoate with butan-2-ol, catalyzed by a lipase, would yield this compound. The enzymatic approach offers high selectivity and operates under milder conditions compared to chemical methods. Research on the synthesis of flavor esters like ethyl valerate and nonyl caprylate using Novozym 435 has shown high conversion rates. scispace.com

Enzyme Reactants Solvent Temperature (°C) Conversion (%) Reference
Novozym 435Ethyl ValerateSolvent-free4073 scispace.com
Novozym 435Nonyl CaprylateSolvent-free4082 scispace.com
Novozym 435Rapeseed Oil + Methanoltert-Butanol4076.1 nih.gov

Amidation: Formation of Amides

This compound can be converted to N-substituted pentanamides through a reaction with primary or secondary amines. This amidation reaction typically requires a catalyst or activation of the ester.

While direct amidation of esters can be challenging, certain metal catalysts and reagents can facilitate this transformation. For instance, iron(III) chloride has been reported to catalyze the direct amidation of esters under solvent-free conditions. researchgate.net Another approach involves the use of alkali metal amidoboranes, which react with esters at room temperature to produce amides in high yields. nih.gov The reaction of esters with amines to form amides is a fundamental transformation in organic synthesis. organic-chemistry.orguclan.ac.uklibretexts.org

Computational and Theoretical Studies of Butan 2 Yl Pentanoate

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular and electronic structure of organic compounds like butan-2-yl pentanoate. scispace.com

Molecular Structure Optimization: A fundamental step in any computational study is the geometry optimization of the molecule. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-31G(d)), the lowest energy structure of this compound can be determined. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For this compound, this would provide precise values for the C-C, C-H, C-O, and C=O bond lengths and the angles between them, defining its three-dimensional shape.

Electronic Properties: Once the geometry is optimized, a wealth of electronic properties can be calculated to understand the molecule's reactivity and behavior.

Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and ether linkages, indicating sites susceptible to electrophilic attack. researchgate.net Regions of positive potential (blue) would be expected around the hydrogen atoms, highlighting potential sites for nucleophilic interaction. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability. dergipark.org.tr For this compound, the HOMO is likely to be localized around the oxygen atoms, while the LUMO may be centered on the carbonyl carbon.

Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites. In this compound, the carbonyl oxygen would exhibit a significant negative charge, while the carbonyl carbon would have a partial positive charge.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values for similar esters.

PropertyPredicted ValueSignificance
HOMO Energy ~ -10 eVElectron-donating ability
LUMO Energy ~ 2 eVElectron-accepting ability
HOMO-LUMO Gap ~ 12 eVChemical stability and reactivity
Dipole Moment ~ 1.8 DMolecular polarity

Note: These are estimated values for illustrative purposes and would require specific DFT calculations for confirmation.

Conformational Analysis and Energy Minimization Studies

The presence of several single bonds in this compound allows for rotation, leading to various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. ifes.edu.br

A systematic conformational search can be performed by rotating the dihedral angles of the key single bonds, such as the C-O-C-C and O=C-C-C linkages. For each resulting conformation, a geometry optimization and energy calculation would be performed. The results of such a study would reveal the most stable conformer, which is the one the molecule is most likely to adopt, as well as the energies of other, higher-energy conformers. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules. Studies on analogous molecules like methyl butanoate have shown that even small esters can exist in multiple conformations that are close in energy. nih.gov

The potential energy surface (PES) can be mapped to visualize the energy changes as a function of the rotation around one or more bonds. This map would show the energy wells corresponding to stable conformers and the energy barriers that separate them.

ConformerRelative Energy (kcal/mol)Dihedral Angle (C-O-C-C)Population (%)
Anti 0.00~ 180°High
Gauche 1 > 0.5~ 60°Moderate
Gauche 2 > 0.5~ -60°Moderate

Note: This is a hypothetical representation of the type of data obtained from a conformational analysis.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire course of a chemical reaction, such as the Fischer esterification of pentanoic acid with butan-2-ol to form this compound. masterorganicchemistry.com This involves identifying the reactants, products, and any intermediates and transition states along the reaction pathway. acs.org

The mechanism of Fischer esterification is well-established and involves several steps, including protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com Using quantum chemical methods, the geometry of the transition state for the rate-determining step (typically the nucleophilic attack) can be located and its energy calculated. The difference in energy between the reactants and the transition state is the activation energy, a key parameter that determines the reaction rate.

Such a study would provide a detailed energetic profile of the reaction, showing the relative energies of all species involved. This can help in understanding the factors that influence the reaction rate and yield. For example, the calculations could be used to compare the activation energies for the reaction with different catalysts or under different conditions.

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (Pentanoic acid + Butan-2-ol)0
2Protonated Pentanoic AcidVariable
3Transition State 1Variable (Activation Energy)
4Tetrahedral IntermediateVariable
5Transition State 2Variable
6Products (this compound + Water)Variable (Reaction Enthalpy)

Note: The table illustrates the type of data generated from reaction pathway modeling. Actual values would require specific calculations.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These calculations provide a theoretical NMR spectrum that can be compared with experimental data. For this compound, this would involve calculating the magnetic shielding of each nucleus and converting it to a chemical shift relative to a standard (e.g., tetramethylsilane). Such predictions can aid in the assignment of peaks in a complex experimental spectrum.

Spectroscopic DataPredicted ValueExperimental Value (Typical)
¹³C NMR (C=O) ~ 173 ppm~ 173 ppm
¹H NMR (CH-O) ~ 4.8 ppm~ 4.8 ppm
IR (C=O stretch) ~ 1740 cm⁻¹~ 1735 cm⁻¹

Note: Predicted values are estimates and would need to be calculated using appropriate computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules. dovepress.com An MD simulation of this compound would involve solving Newton's equations of motion for a system containing one or more molecules of the ester, typically in a solvent like water or an organic solvent. rug.nl

These simulations can provide insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. For this compound in water, the simulation would show water molecules forming hydrogen bonds with the carbonyl oxygen.

Conformational Dynamics: How the molecule transitions between different conformations over time. This can reveal the flexibility of the molecule and the timescales of conformational changes.

Transport Properties: Properties like the diffusion coefficient can be calculated, which describes how the molecule moves through the solvent.

To perform an MD simulation, a force field is required. nih.gov A force field is a set of parameters that describe the potential energy of the system as a function of the atomic positions. researchgate.net For this compound, a suitable force field (e.g., GROMOS, AMBER, CHARMM) would be chosen, and parameters for the specific atom types and bond types in the molecule would be assigned. researchgate.netuni-ulm.de

Simulation ParameterDescription
Force Field e.g., GROMOS, AMBER, CHARMM
Solvent e.g., Water, Ethanol
Temperature Controlled (e.g., 298 K)
Pressure Controlled (e.g., 1 atm)
Simulation Time Nanoseconds to microseconds

Note: This table outlines the typical setup for an MD simulation.

While detailed, specific computational studies on this compound are not readily found in the literature, the application of these standard and powerful computational methodologies can provide a comprehensive understanding of its chemical and physical properties at the molecular level.

Industrial and Process Chemistry Research of Butan 2 Yl Pentanoate

Development of Efficient Industrial Production Routes

The primary industrial route for the synthesis of butan-2-yl pentanoate is the Fischer esterification of pentanoic acid with butan-2-ol. masterorganicchemistry.comchemistrysteps.com This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to achieve commercially viable reaction rates. nih.govorganic-chemistry.org The core of developing efficient production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs.

Key research findings in this area focus on several parameters:

Catalyst Selection and Loading: While traditional mineral acids are effective, research has explored the use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) and zeolites. These heterogeneous catalysts offer advantages in terms of easier separation from the product mixture, reduced corrosion issues, and potential for regeneration and reuse, contributing to a more sustainable process. mdpi.com Catalyst loading is a critical factor, with typical concentrations ranging from 0.5% to 2% by weight of the reactants.

Reactant Stoichiometry: To drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the less expensive one (often the alcohol), is employed. masterorganicchemistry.com Molar ratios of butan-2-ol to pentanoic acid can range from 1.5:1 to 3:1 in industrial settings.

Temperature and Pressure: The reaction is typically carried out at elevated temperatures, generally between 80°C and 150°C, to increase the reaction rate. The process is often conducted under reflux conditions to prevent the loss of volatile reactants. chemistrysteps.com Operating at atmospheric pressure is common for simplicity, but vacuum distillation can be used to remove water and shift the equilibrium.

Water Removal: The continuous removal of water, a byproduct of the esterification, is crucial for achieving high conversion rates. organic-chemistry.org This is often accomplished through azeotropic distillation using a Dean-Stark apparatus, where a water-immiscible solvent like toluene (B28343) or cyclohexane (B81311) is added to the reaction mixture.

Alternative Synthesis Routes: Transesterification, the reaction of a different ester (e.g., methyl pentanoate) with butan-2-ol, is another potential route. This method can be advantageous when the starting ester is readily available or when milder reaction conditions are required. Enzymatic synthesis using lipases is also an area of growing interest, offering high selectivity and milder operating conditions, though industrial-scale implementation can be limited by enzyme cost and stability. mdpi.com

Below is a data table summarizing typical industrial production parameters for short-chain esters like this compound, based on established esterification processes.

ParameterTypical RangeNotes
Reactants Pentanoic acid, Butan-2-ol
Catalyst Sulfuric acid, p-toluenesulfonic acid, Ion-exchange resinsHeterogeneous catalysts are increasingly preferred for easier separation.
Catalyst Loading 0.5 - 2.0 wt%Higher loading can increase reaction rate but may lead to side reactions.
Molar Ratio (Alcohol:Acid) 1.5:1 - 3:1Using an excess of the less expensive reactant drives the equilibrium.
Temperature 80 - 150 °CHigher temperatures increase reaction rate but can cause dehydration of the secondary alcohol.
Pressure Atmospheric or VacuumVacuum can be used to facilitate water removal.
Reaction Time 4 - 12 hoursDependent on other reaction parameters.
Typical Yield 85 - 95%Highly dependent on efficient water removal.
Purity (before purification) 90 - 98%Impurities include unreacted starting materials and by-products.

Integration into Continuous Flow Processes

The integration of this compound production into continuous flow processes represents a significant advancement over traditional batch production. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and greater consistency in product quality. mdpi.com

In a typical continuous flow setup for esterification, the reactants (pentanoic acid and butan-2-ol) and the catalyst (if homogeneous) are pumped through a heated reactor, which can be a packed-bed reactor containing a solid acid catalyst or a microreactor. researchgate.net The smaller dimensions of these reactors allow for precise temperature control, minimizing the formation of by-products such as ethers from the dehydration of butan-2-ol.

Key research findings and advantages of continuous flow synthesis include:

Enhanced Safety: The small hold-up volume in flow reactors minimizes the risks associated with handling exothermic reactions and potentially hazardous materials at high temperatures and pressures.

Improved Yield and Purity: The precise control over reaction parameters, such as residence time, temperature, and stoichiometry, often results in higher yields and purities of the final product. mdpi.com

Facilitated Automation and Control: Continuous flow systems are more amenable to automation and in-line process analytical technology (PAT), allowing for real-time monitoring and control of the reaction.

Scalability: Scaling up a continuous process is often more straightforward than scaling up a batch process, as it can involve running the system for longer durations or adding more reactors in parallel.

The following table compares key aspects of batch versus continuous flow production for esters like this compound.

FeatureBatch ProductionContinuous Flow Production
Reactor Type Large stirred-tank reactorPacked-bed reactor, Microreactor
Heat Transfer Less efficient, potential for hot spotsHighly efficient due to high surface-area-to-volume ratio
Mass Transfer Can be limited by mixing efficiencyExcellent due to short diffusion distances
Safety Higher risk due to large volumes of reactantsInherently safer due to small reaction volumes
Process Control More challenging to maintain consistencyPrecise control over parameters
Scalability Requires larger reactors, can be complexMore straightforward (running longer or in parallel)
Productivity IntermittentContinuous, higher overall output

Downstream Processing and Purification Techniques

The purification of this compound from the crude reaction mixture is a critical step in achieving the desired product quality. The primary impurities to be removed are unreacted pentanoic acid and butan-2-ol, the acid catalyst (if homogeneous), and any by-products formed during the reaction.

A typical downstream processing sequence involves several unit operations:

Neutralization and Washing: If a homogeneous acid catalyst like sulfuric acid is used, the first step is to neutralize it with a weak base, such as a sodium carbonate or sodium bicarbonate solution. This also helps to remove any unreacted pentanoic acid by converting it into its water-soluble salt. The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

Drying: After washing, the organic layer is dried to remove residual water, typically using a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Distillation: The final purification step is fractional distillation to separate the this compound from any remaining unreacted butan-2-ol and other volatile impurities. The significant difference in boiling points between the ester and the alcohol allows for effective separation.

The table below outlines the boiling points of the key components in the reaction mixture, which is fundamental to the design of the distillation process.

CompoundBoiling Point (°C)
Butan-2-ol99.5
Pentanoic Acid186
This compound 174
Water100

Waste Minimization and Resource Efficiency in Production

Modern industrial chemistry places a strong emphasis on waste minimization and resource efficiency, driven by both environmental regulations and economic incentives. For the production of this compound, several strategies can be employed to improve its sustainability profile.

Catalyst Recycling: The use of heterogeneous catalysts is a key strategy for waste reduction. Solid acid catalysts can be recovered by simple filtration and reused for multiple reaction cycles, eliminating the need for neutralization and reducing the generation of salt waste.

Solvent Management: In processes where a solvent is used for azeotropic water removal, the solvent is typically recovered and recycled. Choosing greener solvents with lower environmental impact is also an important consideration.

By-product Valorization: While the primary by-product is water, side reactions can lead to the formation of other compounds. Identifying potential uses for these by-products can turn a waste stream into a valuable co-product.

The principles of a circular economy are also being applied to chemical manufacturing. This involves designing processes where waste from one process can be used as a raw material for another, and where products are designed for easier recycling or biodegradation. nih.gov

Applications as a Chemical Building Block in Manufacturing

While this compound is often used directly as a fragrance and flavor ingredient or as a solvent, it also serves as a chemical building block in the synthesis of other valuable compounds. Its ester functionality allows it to undergo various chemical transformations.

Transesterification: this compound can be reacted with other alcohols in the presence of a catalyst to produce different esters and butan-2-ol. This can be a useful route for the synthesis of specialty esters where the corresponding carboxylic acid is difficult to handle.

Hydrolysis: The ester can be hydrolyzed back to pentanoic acid and butan-2-ol under acidic or basic conditions. This reaction is generally the reverse of its synthesis but can be used if one of these components is needed in a purified form.

Reduction: The ester can be reduced to the corresponding alcohols, pentan-1-ol and butan-2-ol, using strong reducing agents like lithium aluminum hydride. This provides a synthetic route to these alcohols from the ester.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines can convert this compound into pentanamide (B147674) and butan-2-ol. This is a method for synthesizing amides.

Grignard Reaction: this compound can react with Grignard reagents to form tertiary alcohols. This is a classic carbon-carbon bond-forming reaction in organic synthesis.

The use of this compound as a chemical intermediate is often in niche applications where its specific structure is advantageous for the synthesis of more complex molecules. For instance, its branched sec-butyl group can impart specific physical properties, such as improved solubility or a lower melting point, to the final product. It is also used in the formulation of coatings and lacquers. google.comdoxuchem.comwikipedia.org

Biotransformation and Environmental Fate of Butan 2 Yl Pentanoate

Enzymatic Degradation Pathways of Esters (General relevance, not specific to human trials)

The primary enzymatic pathway for the degradation of esters, including butan-2-yl pentanoate, is hydrolysis. This reaction is catalyzed by a broad class of enzymes known as esterases, which are ubiquitous in biological systems. nih.gov Carboxylesterases, in particular, play a crucial role in the hydrolysis of a wide variety of ester-containing compounds. mdpi.com

The general mechanism of enzymatic ester hydrolysis involves the nucleophilic attack of a serine residue in the enzyme's active site on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, releasing the alcohol moiety (butan-2-ol in this case) and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate releases the carboxylic acid (pentanoic acid) and regenerates the active enzyme. nih.govresearchgate.net

The reaction can be summarized as follows:

This compound + H₂O --(Esterase)--> Butan-2-ol + Pentanoic acid

The rate and extent of this enzymatic hydrolysis can be influenced by several factors, including the structure of the ester. The presence of branching in both the alcohol (sec-butyl) and the acyl (pentanoyl) portions of this compound can affect the rate of enzymatic cleavage compared to linear esters. nih.gov

Table 1: General Factors Influencing Enzymatic Ester Hydrolysis

FactorInfluence on Hydrolysis RateRationale
Enzyme Specificity VariesDifferent esterases exhibit varying affinities for different ester structures.
Chain Length Can decrease with increasing lengthLonger alkyl chains may hinder access to the enzyme's active site.
Branching Can decrease rateSteric hindrance from branched chains can impede enzyme binding and catalysis. nih.gov
Water Solubility Can increase rateHigher solubility can increase the availability of the substrate to aqueous-phase enzymes.

Microbial Biotransformation of Related Esters

Microorganisms, including bacteria and fungi, are key players in the biotransformation of esters in the environment. nih.govresearchgate.net The initial step in the microbial degradation of esters like this compound is typically hydrolysis by extracellular or intracellular esterases, yielding the corresponding alcohol and carboxylic acid. nih.gov

Numerous studies on related esters, such as phthalate (B1215562) esters, have demonstrated that a wide range of microbial species possess the enzymatic machinery to initiate this hydrolytic cleavage. nih.govresearchgate.netnih.govnih.govepa.govresearchgate.netmdpi.comnih.gov Following hydrolysis, the resulting butan-2-ol and pentanoic acid are further metabolized through various central metabolic pathways.

Butan-2-ol degradation: Secondary alcohols like butan-2-ol are typically oxidized to their corresponding ketones (in this case, butan-2-one) by alcohol dehydrogenases. Butan-2-one can then be further metabolized.

Pentanoic acid degradation: Pentanoic acid, a short-chain fatty acid, can be activated to its coenzyme A (CoA) ester, pentanoyl-CoA. This intermediate can then enter the β-oxidation pathway, where it is sequentially broken down to acetyl-CoA, which subsequently enters the citric acid cycle for energy production. nih.gov

Environmental Degradation Mechanisms and Persistence Studies

The persistence of this compound in the environment is determined by a combination of biotic and abiotic degradation processes. nih.gov As a volatile organic compound (VOC), its distribution and fate will be influenced by its physical and chemical properties. nih.govthecmmgroup.comepa.gov

Abiotic Degradation:

Hydrolysis: In aquatic environments, esters can undergo abiotic hydrolysis, which is dependent on pH and temperature. researchgate.netnist.govlibretexts.orgepa.gov This process is generally slower than enzymatic hydrolysis but can be significant over longer periods. researchgate.netnist.gov

Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl (•OH) radicals. conicet.gov.ar The rate of this reaction will determine its atmospheric lifetime. For other volatile esters, atmospheric lifetimes are typically in the range of hours to days. conicet.gov.ar Direct photolysis by sunlight is generally not a significant degradation pathway for simple alkyl esters. frontiersin.orgnih.govacs.org

Biotic Degradation:

As discussed in section 7.2, microbial degradation is expected to be the primary removal mechanism for this compound in soil and water. The rate of biodegradation will depend on the microbial population, nutrient availability, and environmental conditions. epa.govmdpi.com Studies on structurally similar compounds suggest that short-chain branched esters are generally considered to be readily biodegradable. nih.gov

Persistence:

Given its susceptibility to both biotic and abiotic degradation, this compound is not expected to be a persistent organic pollutant. nih.gov Its volatility suggests that it will partition to the atmosphere, where it will be subject to rapid photodegradation. thecmmgroup.comconicet.gov.ar In soil and water, microbial degradation is likely to be the dominant fate process, leading to its relatively rapid removal. epa.govmdpi.com

Table 2: Predicted Environmental Fate of this compound

Environmental CompartmentPrimary Degradation Mechanism(s)Predicted Persistence
Atmosphere Photodegradation by •OH radicalsLow
Water Microbial degradation, Abiotic hydrolysisLow to Moderate
Soil Microbial degradationLow to Moderate
Sediment Anaerobic microbial degradationModerate

Metabolite Identification in In Vitro Systems and Environmental Samples (e.g., liver microsomes)

In Vitro Systems (e.g., Liver Microsomes):

Liver microsomes contain a high concentration of carboxylesterases, which are responsible for the hydrolysis of many ester-containing drugs and xenobiotics. In an in vitro incubation with liver microsomes, the primary metabolites of this compound would be:

Butan-2-ol

Pentanoic acid

These initial metabolites could potentially undergo further phase II metabolism, such as glucuronidation of the alcohol and acid, if the necessary cofactors and enzymes are present in the in vitro system.

Environmental Samples:

In environmental samples such as soil and water, the same primary metabolites, butan-2-ol and pentanoic acid, are expected to be formed through microbial action. nih.govresearchgate.net Further degradation products would include intermediates of the butan-2-ol and pentanoic acid metabolic pathways. For example, butan-2-one could be a transient intermediate from the oxidation of butan-2-ol. Intermediates of the β-oxidation of pentanoic acid, such as propionyl-CoA and acetyl-CoA, would also be formed and subsequently incorporated into microbial biomass or mineralized to carbon dioxide.

Table 3: Predicted Metabolites of this compound

SystemPrimary MetabolitesPotential Subsequent Metabolites
In Vitro (Liver Microsomes) Butan-2-ol, Pentanoic acidGlucuronide conjugates of butan-2-ol and pentanoic acid
Environmental (Soil, Water) Butan-2-ol, Pentanoic acidButan-2-one, Intermediates of β-oxidation (e.g., propionyl-CoA, acetyl-CoA), Carbon dioxide

Chirality and Stereochemistry of Butan 2 Yl Pentanoate

Enantiomeric Forms of Butan-2-yl Pentanoate

This compound exists as a pair of enantiomers due to the chiral nature of the secondary butyl group. The chiral center is the carbon atom bonded to the hydroxyl group in the precursor alcohol, butan-2-ol. Consequently, the two enantiomeric forms of this compound are (R)-butan-2-yl pentanoate and (S)-butan-2-yl pentanoate.

These enantiomers possess identical physical properties such as boiling point, density, and refractive index in a non-chiral environment. However, they exhibit different interactions with plane-polarized light, rotating it in opposite directions, a property known as optical activity. Their chemical and biological activities can also differ significantly in the presence of other chiral molecules.

Table 1: Computed Properties of this compound Enantiomers

Property Value
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol nih.gov
IUPAC Name (R-enantiomer) (2R)-butan-2-yl pentanoate
IUPAC Name (S-enantiomer) (2S)-butan-2-yl pentanoate
InChIKey WKIZFWVLAYCRDF-UHFFFAOYSA-N nih.gov
Boiling Point (racemic) 186-187 °C chemsynthesis.com

Asymmetric Synthesis Approaches for Chiral this compound

The synthesis of enantiomerically enriched this compound requires asymmetric synthesis strategies that can selectively produce one enantiomer over the other.

Enantioselective esterification is a prominent method for producing chiral esters. This can be achieved through enzymatic catalysis, which often provides high levels of stereoselectivity under mild reaction conditions. Lipases are commonly employed enzymes for this purpose due to their ability to differentiate between the enantiomers of a racemic alcohol or a prochiral diol. nih.govnih.gov

In the context of this compound synthesis, a lipase (B570770) can be used to selectively catalyze the esterification of one enantiomer of racemic butan-2-ol with pentanoic acid (or an activated derivative like pentanoyl chloride). This process, known as kinetic resolution, results in the formation of one enantiomer of the ester and the unreacted enantiomer of the alcohol, which can then be separated. For instance, lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, have demonstrated high efficiency and enantioselectivity in the esterification of various secondary alcohols. nih.gov The choice of solvent and reaction conditions, such as temperature, can significantly influence the enantioselectivity of the enzymatic reaction. researchgate.net

The development of synthetic chiral catalysts offers an alternative to enzymatic methods for asymmetric esterification. These catalysts, often metal complexes with chiral ligands or purely organic molecules (organocatalysts), can create a chiral environment that favors the formation of one enantiomer of the product.

While specific chiral catalysts developed exclusively for the synthesis of this compound are not extensively documented in the literature, general principles of asymmetric catalysis can be applied. Chiral synthons derived from naturally occurring molecules like pinenes, camphor, or tartaric acid are often used to create chiral ligands for metal catalysts or as the backbone for organocatalysts. mdpi.com For example, chiral aminodiols have been successfully used as catalysts in asymmetric additions to aldehydes, demonstrating the potential for creating stereogenic centers with high enantiomeric excess. mdpi.com Such catalytic systems could be adapted for the enantioselective synthesis of chiral esters.

Chromatographic Separation of Enantiomers

The separation of the enantiomers of this compound is essential for their individual study and application. Chiral chromatography, including gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most effective technique for this purpose. uni-muenchen.decsfarmacie.cz

This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. The differing stability of these transient diastereomeric complexes leads to different retention times, allowing for their separation. uni-muenchen.de

For the separation of volatile esters like this compound, chiral GC is a suitable method. researchgate.net Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including esters. researchgate.net The choice of the specific cyclodextrin derivative and the chromatographic conditions (temperature program, carrier gas flow rate) are crucial for achieving optimal separation. nih.gov

Chiral HPLC is another powerful technique for enantiomeric separation. nih.govnih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used due to their broad applicability. mdpi.com The separation can be performed in normal-phase, reversed-phase, or polar organic modes, and the composition of the mobile phase plays a significant role in the resolution of the enantiomers. csfarmacie.czmdpi.com

Table 2: General Approaches for Chromatographic Separation of Chiral Esters

Technique Chiral Stationary Phase (Example) Mobile Phase/Carrier Gas (Example) Detection
Chiral GC Cyclodextrin derivatives (e.g., CYCLOSIL-B) Helium or Hydrogen Flame Ionization Detector (FID), Mass Spectrometry (MS)

Stereochemical Control in Reactions Involving this compound

While this compound is more commonly encountered as a product of esterification, it can also serve as a chiral reactant or a chiral auxiliary in stereoselective reactions. In such cases, the stereochemistry at the chiral center of the butan-2-yl group can influence the stereochemical outcome of the reaction.

For instance, in a reaction where the ester is a substrate, the chiral environment provided by the butan-2-yl group can direct an incoming reagent to attack from a specific face of the molecule, leading to the preferential formation of one diastereomer of the product. This principle is the basis for the use of chiral auxiliaries in asymmetric synthesis. Although specific examples of this compound acting in this capacity are not prevalent in the literature, the concept is a cornerstone of stereocontrolled synthesis.

The effectiveness of stereochemical control would depend on the proximity of the reacting center to the chiral butan-2-yl group and the nature of the transition state of the reaction. Reactions that proceed through a highly organized transition state are more likely to exhibit significant stereochemical induction from the chiral ester.

Future Research Directions

Exploration of Novel Synthesis Methods for Butan-2-yl Pentanoate

The conventional synthesis of this compound often relies on Fischer-Speier esterification, which typically employs corrosive acid catalysts and can be energy-intensive. masterorganicchemistry.com Future research is increasingly focused on developing greener, more efficient, and highly selective synthesis routes.

A primary area of investigation is the use of enzymatic catalysis, particularly with lipases. nih.gov Lipases offer high selectivity and operate under mild reaction conditions, reducing energy consumption and the formation of byproducts. researchgate.netmdpi.com Research will likely focus on the immobilization of lipases to enhance their stability and reusability, making the process more economically viable for industrial-scale production. researchgate.net The exploration of different lipase (B570770) sources, such as those from Candida antarctica (CALB), and their application in solvent-free systems or green solvents will be a key trend. nih.govsemanticscholar.org Furthermore, chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic catalysis, could offer novel pathways to high-purity this compound. nih.gov

Another promising avenue is the development and application of novel heterogeneous catalysts. These include ion-exchange resins and solid acid catalysts that are non-corrosive, easily separable from the reaction mixture, and can be reused, aligning with the principles of sustainable chemistry. core.ac.ukresearchgate.net The design of catalysts with optimized pore structures and active site densities will be crucial for maximizing the yield and selectivity of this compound.

The table below summarizes some of the key research areas in novel synthesis methods for this compound.

Research AreaFocusPotential Advantages
Enzymatic Catalysis Immobilized lipases, novel lipase sources, solvent-free systems.High selectivity, mild reaction conditions, reduced byproducts, reusability.
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps.High purity, optimized reaction pathways.
Heterogeneous Catalysis Ion-exchange resins, solid acid catalysts.Non-corrosive, easy separation, reusability, continuous processing.
Ionic Liquids Use as catalysts and/or reaction media.High catalytic activity, potential for catalyst recycling. researchgate.net

Advanced Analytical Techniques for Trace Analysis and In Situ Monitoring

The detection and quantification of this compound, especially at trace levels in complex matrices such as food, beverages, and environmental samples, are critical for quality control and research. Future research will focus on the development and refinement of advanced analytical techniques to achieve higher sensitivity, selectivity, and throughput.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile esters like this compound. colostate.edunih.govnih.govresearchgate.net Future work in this area will likely involve the development of novel SPME fiber coatings with enhanced affinity for target analytes, leading to lower detection limits and improved extraction efficiency. tandfonline.com The application of multidimensional gas chromatography (GCxGC) can further enhance the separation of complex volatile profiles, enabling more accurate quantification of this compound in intricate mixtures. embrapa.brembrapa.br

For process optimization and control, in situ and real-time monitoring of the synthesis of this compound is a significant area of future research. Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a promising Process Analytical Technology (PAT) tool for this purpose. mdpi.comnih.govresearchgate.netlongdom.org By immersing a probe directly into the reaction vessel, ATR-FTIR can provide real-time data on the concentrations of reactants and products, allowing for precise control over reaction parameters and endpoints. nih.gov Future research will focus on developing robust calibration models and data analysis methods to translate spectral data into accurate concentration profiles, facilitating the implementation of this technology in industrial settings.

The following table highlights key advanced analytical techniques for this compound analysis.

TechniqueApplicationFuture Research Focus
HS-SPME-GC-MS Trace analysis in food, beverages, and environmental samples.Novel SPME fiber coatings, multidimensional GC (GCxGC). colostate.edunih.govnih.govresearchgate.nettandfonline.comembrapa.brembrapa.br
ATR-FTIR Spectroscopy In situ and real-time monitoring of synthesis reactions.Robust calibration models, advanced data analysis methods. mdpi.comnih.govresearchgate.netlongdom.org

Sustainable and Circular Economy Approaches in this compound Production

The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are increasingly being applied to the chemical industry. Future research on this compound will be heavily influenced by these concepts, focusing on sustainable feedstocks and the upcycling of waste streams.

A key area of investigation is the production of the precursor molecules, pentanoic acid and butan-2-ol, from biorenewable resources. osti.gov This can involve the fermentation of biomass or the conversion of platform chemicals derived from agricultural or forestry waste. chaincraft.com Life Cycle Assessment (LCA) will be an essential tool to evaluate the environmental impact of these bio-based production routes compared to traditional petrochemical methods, considering factors such as energy consumption, greenhouse gas emissions, and land use. chaincraft.comd-nb.inforesearchgate.netdaneshyari.comdntb.gov.ua

The flavor and fragrance industry is also exploring the upcycling of byproducts from other industries to create valuable aroma chemicals. symrise.comthglabs.comfastercapital.comresearchgate.net For instance, research could focus on deriving pentanoic acid from the side streams of food processing or biofuel production. This approach not only reduces waste but also creates new value chains and contributes to a more circular and sustainable economy. The development of green chemistry metrics, such as Atom Economy and Reaction Mass Efficiency, will be crucial for quantifying the sustainability of these new processes. nih.govmdpi.comresearchgate.netwhiterose.ac.ukresearchgate.net

The table below outlines key sustainable and circular economy approaches for this compound production.

ApproachFocusKey Research Areas
Biorenewable Feedstocks Production of pentanoic acid and butan-2-ol from biomass.Fermentation, conversion of bio-based platform chemicals. osti.govchaincraft.com
Life Cycle Assessment (LCA) Evaluating the environmental impact of production processes.Comparative analysis of bio-based vs. petrochemical routes. chaincraft.comd-nb.inforesearchgate.netdaneshyari.comdntb.gov.ua
Upcycling of Waste Streams Utilizing byproducts from other industries as raw materials.Derivation of precursors from food processing or biofuel side streams. symrise.comthglabs.comfastercapital.comresearchgate.net
Green Chemistry Metrics Quantifying the sustainability of synthesis routes.Application of Atom Economy, Reaction Mass Efficiency, etc. nih.govmdpi.comresearchgate.netwhiterose.ac.ukresearchgate.net

Applications as a Specialty Chemical in Emerging Technologies

While this compound is well-established in the flavor and fragrance sector, future research will explore its potential as a specialty chemical in various emerging technologies, particularly those focused on sustainability.

One promising application is its use as a bio-based solvent. With increasing regulations on volatile organic compounds (VOCs), there is a growing demand for green solvents with low toxicity and high biodegradability. The physical and chemical properties of this compound suggest its potential as a replacement for conventional solvents in a range of applications, from coatings and inks to cleaning products. Research will be needed to fully characterize its solvency power and performance in these formulations.

Another area of interest is the development of advanced, biodegradable lubricants. Esters are known for their excellent lubricating properties, and this compound could be a valuable component in biolubricant formulations. Future studies will likely investigate its tribological properties, thermal stability, and biodegradability in comparison to existing lubricant additives.

Furthermore, the incorporation of this compound into biopolymer formulations could enhance their properties, such as flexibility and processability. As the demand for sustainable plastics grows, research into the use of bio-based esters as plasticizers and modifiers for biodegradable polymers will be an important field of study.

The table below summarizes potential applications of this compound in emerging technologies.

Application AreaRationaleResearch Focus
Bio-based Solvents Low toxicity, high biodegradability.Characterization of solvency power and performance in formulations.
Biolubricants Excellent lubricating properties of esters.Tribological properties, thermal stability, biodegradability.
Biopolymer Formulations Potential to enhance flexibility and processability.Use as a bio-based plasticizer and modifier.

Deeper Mechanistic Understanding Through Computational Chemistry

Computational chemistry offers powerful tools to gain a deeper understanding of chemical reactions at the molecular level, which can accelerate the development of new catalysts and processes. Future research on this compound will increasingly leverage these computational methods.

Density Functional Theory (DFT) can be employed to elucidate the reaction mechanisms of both chemical and enzymatic synthesis routes. nih.gov For instance, DFT studies can be used to calculate the energy barriers of different catalytic pathways, identify transition states, and understand the role of the catalyst in activating the reactants. nih.gov This knowledge can guide the rational design of more efficient and selective catalysts.

Molecular dynamics (MD) simulations can provide insights into the interactions between substrates and enzymes in lipase-catalyzed reactions. By simulating the dynamic behavior of the enzyme-substrate complex, researchers can understand the factors that govern substrate specificity and enantioselectivity. This information is invaluable for enzyme engineering efforts aimed at improving the catalytic performance of lipases for the synthesis of this compound.

The table below outlines the role of computational chemistry in future research on this compound.

Computational MethodApplicationResearch Goals
Density Functional Theory (DFT) Elucidation of reaction mechanisms.Calculation of energy barriers, identification of transition states, catalyst design. nih.gov
Molecular Dynamics (MD) Simulations Investigation of enzyme-substrate interactions.Understanding substrate specificity and enantioselectivity, guiding enzyme engineering.

Q & A

Basic Research Questions

Q. What is the correct IUPAC nomenclature for butan-2-yl pentanoate, and how does its structure differ from other positional isomers?

  • The compound is named using IUPAC rules: the alkyl group (butan-2-yl) is listed first, followed by the pentanoate group derived from pentanoic acid. The "2-yl" suffix indicates the ester group is attached to the second carbon of the butanol chain. This distinguishes it from isomers like butan-1-yl pentanoate, where the ester bond is at the terminal carbon . Structural verification can be performed via NMR and IR spectroscopy to confirm branching and functional groups .

Q. What experimental methods are used to synthesize enantiomerically pure (2R)- and (2S)-butan-2-yl pentanoate?

  • Enantiomers are synthesized via esterification of (Z)-dodec-5-enoyl chloride with chiral butan-2-ol (R or S configurations). The reaction employs anhydrous benzene, pyridine (as a catalyst), and controlled reflux conditions. Post-synthesis purification involves washing with HCl (to remove pyridine) and NaOH (to eliminate unreacted acid/alcohol), followed by rotary evaporation. Purity is validated via HPLC (e.g., 85% for (2S)-enantiomer) .

Q. How can researchers validate the purity and stereochemical integrity of synthesized this compound?

  • High-performance liquid chromatography (HPLC) is critical for purity assessment, while chiral column chromatography or polarimetry confirms enantiomeric excess. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography (e.g., Hirshfeld surface analysis) can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives in pheromone studies?

  • Field experiments show (2S)-butan-2-yl (Z)-dodec-5-enoate (EFETOV-S-S-5) attracts male Adscita geryon moths, whereas the (2R)-enantiomer (EFETOV-S-5) is effective for Jordanita notata. This specificity suggests enantiomer-selective binding to olfactory receptors. Comparative bioassays and molecular docking studies are used to probe receptor-ligand interactions .

Q. What contradictions exist in the application of this compound analogs as pheromones, and how can they be resolved?

  • Despite structural similarity, (2R/S)-butan-2-yl (Z)-hexadec-9-enoate analogs failed to attract Zygaenidae species in Crimea. This discrepancy may arise from chain-length-dependent receptor activation thresholds. Dose-response assays and electrophysiological recordings (e.g., single-sensillum recordings) can identify structural thresholds for bioactivity .

Q. What kinetic mechanisms govern the oxidation of this compound in combustion studies?

  • Detailed kinetic models (e.g., 2719 reactions for ethyl pentanoate oxidation) reveal dominant pathways like H-atom abstraction from the ester group and β-scission of alkoxy radicals. Jet-stirred reactor experiments (560–1160 K, 10 atm) coupled with laminar burning velocity measurements validate these mechanisms. Sensitivity analysis identifies rate-limiting steps, such as peroxy radical isomerization .

Q. How does pentanoate ester exposure modulate extracellular protein secretion in microbial systems?

  • Ethyl pentanoate enhances Bacillus subtilis extracellular protein production (e.g., anti-quorum sensing agents), as shown via SDS-PAGE and activity assays. Transcriptomic analysis (RNA-seq) and CRISPR interference can identify regulatory genes (e.g., comA, sigB) influenced by ester-induced metabolic shifts .

Data Contradictions and Methodological Considerations

  • Synthesis Yield vs. Purity : Higher yields (e.g., 85% for EFETOV-S-S-5) may correlate with lower enantiomeric purity due to racemization during reflux. Mitigation involves optimizing reaction time/temperature and using milder catalysts .
  • Field vs. Lab Results : Structural analogs inactive in field trials (e.g., hexadec-9-enoate esters) may require lab-based wind tunnel assays to isolate confounding environmental factors like wind direction or competing pheromones .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.